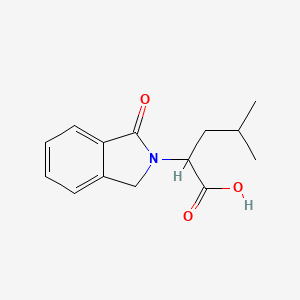

4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Description

4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a synthetic compound featuring a phthalimidine (1-oxo-isoindol) core linked to a branched pentanoic acid chain. It is synthesized via the condensation of L-leucine with ortho-phthalaldehyde, as part of structural studies on phthalimidine derivatives . The compound’s structure combines a rigid isoindolone moiety with a flexible aliphatic chain, enabling diverse interactions in biological systems. It serves as a precursor for antimicrobial agents, with modifications at the isoindol or pentanoic acid regions influencing pharmacological activity .

Properties

IUPAC Name |

4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKXGYIYIKDCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the pentanoic acid side chain. Key steps may include:

Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

Functional Group Transformations: Introduction of the methyl and oxo groups via selective functional group transformations.

Final Coupling: Coupling of the isoindole core with the pentanoic acid moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

Reduction: Reduction of the oxo group to a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions on the isoindole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindole moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : Thioxothiazolidin derivatives (4a-4h) exhibit higher logP values (~3.5) compared to the title compound (logP ~2.1), correlating with enhanced antibacterial potency .

- Solubility: NO-donors with polar nitrate groups show improved aqueous solubility (>10 mg/mL) versus the hydrophobic title compound (<1 mg/mL) .

- Metabolic Stability: Propanoic acid derivatives (e.g., compound in ) demonstrate longer half-lives (t₁/₂ = 6–8 h) due to reduced CYP450 metabolism.

Key Research Findings

Antibacterial Activity : Thioxothiazolidin derivatives (4a-4h) showed broad-spectrum activity, with 4d (MIC = 4 µg/mL) outperforming ampicillin against MRSA .

Dual-Target Potential: Structural similarity between ChEMBL1644549 and ChEMBL71853 highlights the role of the pentanoic acid chain in multi-target engagement .

Therapeutic Versatility : Isoindol derivatives with nitrate esters () or antiplatelet moieties () underscore the scaffold’s adaptability across disease areas .

Biological Activity

4-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- CAS Number : 298700-70-6

- Melting Point : 185–188 °C

Research indicates that 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid exhibits various biological activities through different mechanisms:

- Antiplatelet Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (Cox), leading to reduced thromboxane A2 production and subsequent inhibition of platelet aggregation. This suggests potential applications in cardiovascular therapies .

- Enzyme Modulation : The compound may interact with specific enzymes, such as Calreticulin Transacetylase (CRTAase), which plays a role in modulating nitric oxide synthase (NOS) activity in platelets, thereby influencing vascular health .

Research Findings

Several studies have investigated the biological effects of related isoindole derivatives, providing insights into the potential implications of 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid:

Table 1: Summary of Biological Activities and Findings

Case Studies

Case studies involving similar compounds provide further context for understanding the potential applications of 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid:

- Cardiovascular Studies : In vitro studies have demonstrated that isoindole derivatives can effectively reduce thrombus formation in animal models, suggesting that this compound may have similar effects and could be developed for therapeutic use in preventing cardiovascular diseases.

- Neurotoxicity Assessments : Toxicological evaluations indicate that related compounds do not exhibit significant neurotoxic effects, supporting the safety profile necessary for further pharmacological development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between isoindolinone derivatives and substituted pentanoic acids. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) is effective for linking the isoindol moiety to the pentanoic acid backbone. Protecting groups like Boc (tert-butyloxycarbonyl) may be employed to stabilize reactive intermediates, as seen in structurally similar compounds .

- Key Considerations : Monitor reaction regioselectivity, as competing reactions may occur at the isoindol nitrogen or carbonyl groups. Use TLC or HPLC to track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are critical for confirming the substitution pattern of the isoindol ring and the pentanoic acid chain. Aromatic protons in the isoindol system typically resonate between δ 7.0–8.0 ppm, while methyl groups in the pentanoic acid appear as singlets near δ 1.2 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the isoindol-2-yl substituent, as demonstrated in related isoindol derivatives .

- HPLC-MS : Validates purity and molecular weight, especially for detecting hydrolyzed byproducts .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at –20°C in a desiccated environment to prevent hydrolysis of the lactam ring in the isoindol moiety. Avoid exposure to light, as UV radiation may degrade the conjugated system. Use inert solvents (e.g., DMSO) for long-term storage, and verify stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in isoindol derivatization. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal reaction conditions .

- Machine Learning : Train models on existing isoindol reaction datasets to predict yields or side products. Focus on variables like solvent polarity, temperature, and catalyst loading .

Q. What experimental strategies address discrepancies in reported pharmacological activities of isoindol derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents on the isoindol ring (e.g., nitro, chloro) and the pentanoic acid chain to isolate contributions to bioactivity. Compare results with analogs like 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid .

- Assay Standardization : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding assays) and normalize data to internal controls to minimize variability .

Q. How can tautomerism in the isoindol moiety complicate analytical data interpretation?

- Methodological Answer :

- Dynamic NMR : Detect equilibrium between 1-oxo and 3-oxo tautomers by analyzing temperature-dependent chemical shifts. For example, broadening of carbonyl signals at elevated temperatures indicates tautomeric exchange .

- Crystallographic Analysis : Resolve tautomeric forms definitively, as seen in studies of 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

Q. How to design experiments to assess metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate the compound with primary hepatocytes (human or rodent) and monitor degradation via LC-MS/MS. Focus on hydrolysis of the lactam ring or oxidation of the pentanoic acid chain .

- CYP450 Inhibition Assays : Use fluorogenic substrates to evaluate interactions with CYP3A4 or CYP2D6, which are common mediators of isoindol metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.